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Compound of Interest

Compound Name: Sodium hydrogen adipate

Cat. No.: B101022 Get Quote

Introduction

Sodium hydrogen adipate, the monosodium salt of adipic acid, is a functional excipient

utilized in the pharmaceutical industry to develop advanced controlled-release drug delivery

systems.[1][2] Adipic acid and its salts are recognized for their ability to modulate drug release

profiles, particularly for achieving pH-independent release of both weakly basic and weakly

acidic drugs.[1][3][4] As a pH-modifying agent, sodium hydrogen adipate creates an acidic

microenvironment within a formulation, such as a matrix tablet. This localized pH control

enhances the solubility and subsequent release of pH-sensitive active pharmaceutical

ingredients (APIs), leading to more consistent and predictable therapeutic effects as the

dosage form transits through the variable pH environments of the gastrointestinal tract.

Mechanism of Action: pH Modification

The primary mechanism by which sodium hydrogen adipate controls drug release is through

the modulation of the formulation's intragel or microenvironmental pH.[1][3][5]

Hydration and pH Reduction: When a matrix tablet containing sodium hydrogen adipate is

exposed to gastrointestinal fluids, water penetrates the matrix, hydrating the polymer and

dissolving the excipients. The sodium hydrogen adipate dissolves and, due to the

presence of the acidic adipate moiety, lowers the pH in the immediate vicinity of the drug

particles.
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Enhanced Drug Solubility: For weakly basic drugs, which are more soluble at lower pH, this

acidic microenvironment promotes their dissolution into an ionized form. This prevents the

drug from precipitating as the tablet moves into the higher pH of the small intestine.[6]

Consistent Release Profile: By maintaining a localized acidic environment, the solubility of

the weakly basic drug remains relatively constant, irrespective of the external pH. This

facilitates a more uniform and predictable release rate, often approaching zero-order

kinetics, which is desirable for many therapies.[1][3]

This mechanism is crucial for overcoming the challenge of variable drug absorption for

compounds whose solubility is highly dependent on pH.

Core Applications

The unique properties of sodium hydrogen adipate allow for its use in several advanced drug

delivery applications:

pH-Independent Drug Release: Its most significant application is in formulating matrix tablets

to ensure consistent release for weakly basic and acidic drugs.[1][3][4]

Zero-Order Release Kinetics: By modulating the intragel pH within hydrophilic monolithic

systems, it helps in achieving a constant, zero-order release rate of the entrapped drug.[1][3]

Pore-Forming Agent: It can be incorporated into enteric polymer coatings. In the acidic

environment of the stomach, it remains largely inert, but upon reaching the higher pH of the

intestine, it dissolves, creating pores that facilitate the disintegration of the coating and

release of the drug.[1][3]

Late-Burst Release Profiles: In specific formulations, it can be used to design a delayed or

"late-burst" release profile for targeted drug delivery.[3]

Data Presentation: Illustrative Drug Release Profiles

The following table provides illustrative data on the comparative dissolution of a model weakly

basic drug from a hydrophilic matrix tablet with and without sodium hydrogen adipate. The

data demonstrates the excipient's ability to ensure a more complete and pH-independent

release.
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Time (Hours)
% Drug Released
(Standard Matrix Tablet)
pH 1.2 to 6.8

% Drug Released (Matrix
with Sodium Hydrogen
Adipate) pH 1.2 to 6.8

1 25% 20%

2 45% 38%

4 60% 65%

6 68% 85%

8 72% 95%

10 74% 98%

12 75% 99%

Note: This data is illustrative, based on the described effects of adipic acid and its salts in

controlled-release formulations.

Experimental Protocols

Protocol 1: Preparation of Controlled-Release Matrix
Tablets via Direct Compression
This protocol describes the preparation of hydrophilic matrix tablets containing sodium
hydrogen adipate using the direct compression method.

Materials and Equipment:

Active Pharmaceutical Ingredient (API) (e.g., a weakly basic drug)

Sodium Hydrogen Adipate

Hydroxypropyl Methylcellulose (HPMC) K100M (matrix-forming polymer)

Microcrystalline Cellulose (MCC) PH-102 (filler/binder)

Magnesium Stearate (lubricant)
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Analytical balance, Spatulas, Sieves (e.g., 40-mesh)

V-blender or Turbula mixer

Single-station or Rotary tablet press with appropriate tooling

Methodology:

Sieving: Pass the API, Sodium Hydrogen Adipate, HPMC, and MCC through a 40-mesh

sieve to ensure uniformity and break up any agglomerates.

Pre-blending: Accurately weigh and combine the sieved powders (except for magnesium

stearate) in a V-blender.

Mixing: Blend the powders for 15 minutes to achieve a homogenous mixture.

Lubrication: Add the pre-sieved magnesium stearate to the blender and mix for an additional

3-5 minutes. Avoid over-mixing, which can negatively impact tablet hardness.

Compression: Set up the tablet press with the desired tooling (e.g., 12 mm round, flat-faced).

Compress the final blend into tablets with a target weight (e.g., 500 mg) and hardness (e.g.,

8-10 kP).

Characterization: Evaluate the prepared tablets for weight variation, hardness, friability, and

drug content uniformity according to standard pharmacopeial methods.

Protocol 2: In Vitro Drug Release Testing (USP
Apparatus II - Paddle Method)
This protocol outlines the procedure for assessing the in vitro drug release profile of the

prepared tablets.

Materials and Equipment:

USP-compliant Dissolution Test Apparatus (Apparatus II, Paddle)

Prepared matrix tablets
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Dissolution Media:

0.1 N HCl (pH 1.2) for the first 2 hours

Phosphate buffer (pH 6.8) for the remaining duration

Water bath/heater for maintaining media temperature at 37 ± 0.5°C

Syringes and syringe filters (e.g., 0.45 µm)

UV-Vis Spectrophotometer or HPLC system for drug quantification

Methodology:

Apparatus Setup: Assemble the dissolution apparatus. Fill the vessels with 900 mL of 0.1 N

HCl and allow the media to equilibrate to 37 ± 0.5°C.

Tablet Introduction: Place one tablet in each dissolution vessel. Start the apparatus

immediately at a paddle speed of 50 RPM.

Acid Stage Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1

and 2 hours). Immediately replace the withdrawn volume with fresh, pre-warmed media.

Filter the samples through a 0.45 µm filter.

Buffer Stage Transition: After 2 hours, carefully change the dissolution medium to 900 mL of

pre-warmed phosphate buffer (pH 6.8). This simulates the transition from the stomach to the

small intestine.

Buffer Stage Sampling: Continue the dissolution test and withdraw filtered samples at

subsequent time points (e.g., 4, 6, 8, 10, and 12 hours), replacing the volume each time.

Sample Analysis: Analyze the collected samples using a validated analytical method (UV-Vis

or HPLC) to determine the concentration of the API.

Data Calculation: Calculate the cumulative percentage of drug released at each time point

and plot the results to generate the dissolution profile.
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Caption: Mechanism of pH-independent release using Sodium Hydrogen Adipate.
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Caption: Experimental workflow for developing controlled-release tablets.
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Caption: Logical relationship of components in a matrix tablet formulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://en.wikipedia.org/wiki/Adipic_acid
https://www.benchchem.com/product/b1210749
https://www.formulationbio.com/adipic-acid-item-3447.html
https://atpgroup.com/product/adipic-acid-2/
https://www.nbinno.com/article/flame-retardants/adipic-acid-pharmaceuticals-enhancing-drug-delivery-systems-ck
https://www.formulationbio.com/products/ph-modifier-excipients.html
https://www.benchchem.com/product/b101022#application-of-sodium-hydrogen-adipate-in-controlled-drug-release-formulations
https://www.benchchem.com/product/b101022#application-of-sodium-hydrogen-adipate-in-controlled-drug-release-formulations
https://www.benchchem.com/product/b101022#application-of-sodium-hydrogen-adipate-in-controlled-drug-release-formulations
https://www.benchchem.com/product/b101022#application-of-sodium-hydrogen-adipate-in-controlled-drug-release-formulations
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b101022?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

